- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)
93204-36-5 structure
Product Name:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
CAS No:93204-36-5
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
Update Time:2024-10-26
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- InChI Key: CINAUOAOVQPWIB-SNVBAGLBSA-N
- SMILES: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
Computed Properties
- Exact Mass: 253.09500
- Monoisotopic Mass: 253.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Color/Form: Golden liquid
- Density: 1.2499 (rough estimate)
- Melting Point: 41-43 °C (lit.)
- Boiling Point: 170 °C/0.01 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5200 (estimate)
- PSA: 88.35000
- LogP: 0.65110
- Optical Activity: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 | |
| Alichem | A019140523-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$462.24 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z916236-25g |
Z-D-SER-OME |
93204-36-5 | 95% | 25g |
¥519.30 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z916236-100g |
Z-D-SER-OME |
93204-36-5 | 95% | 100g |
¥1,350.00 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-20g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 20g |
386.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-5g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 5g |
141.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 1g |
55.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 5g |
¥102.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 25g |
¥344.0 | 2024-07-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225970-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | ≥95% | 25g |
¥412.00 | 2025-04-11 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Reference
- Process for the preparation of lacosamide using a new intermediate, India, , ,
Production Method 3
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
Reference
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions, Canadian Journal of Chemistry, 2009, 87(2), 393-396
Production Method 4
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol
Reference
- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols, European Journal of Organic Chemistry, 2001, (16), 3067-3074
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
Reference
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
Production Method 6
Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
Reference
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Reference
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
Reference
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
Reference
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812
Production Method 10
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
Reference
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Reference
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115
Production Method 12
Reaction Conditions
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
Reference
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection, Macromolecular Rapid Communications, 2019, 40(10),
Production Method 14
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
Reference
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids, Organic Letters, 2001, 3(21), 3273-3275
Production Method 16
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
Reference
- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
Reference
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides, Tetrahedron, 2015, 71(14), 2089-2094
Production Method 18
Reaction Conditions
Reference
- Synthesis and biological evaluation of fluorescent analogs of polymyxin B, Peptide Science, 2012, 48, 97-100
Production Method 19
Reaction Conditions
Reference
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators, Tetrahedron Letters, 2000, 41(45), 8711-8715
Production Method 20
Reaction Conditions
Reference
- Synthesis of tritiated threonine with a high specific activity, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- Z-D-Ser-OH
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- Methyl D-serinate
- H-D-Ser-OMe.HCl
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
- N-(N-Benzyloxycarbonyloxy)succinimide
- D-Serine
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Order Number:A859849
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):166.0/594.0
Email:sales@amadischem.com
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Purity:99%/99%
Quantity:100g/500g
Price ($):166.0/594.0